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Compound of Interest

Compound Name: 2(E)-Nonenedioic acid

Cat. No.: B1148306

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll fur die qualitative und
guantitative Analyse von kurzkettigen Dicarbonsauren (DKS) mittels Gaschromatographie-
Massenspektrometrie (GC-MS). Dicarbonsauren spielen eine entscheidende Rolle in diversen
biologischen Prozessen und ihre akkurate Messung ist fur das Verstandnis von
Stoffwechselwegen und die Entdeckung von Biomarkern von grof3er Bedeutung. Aufgrund ihrer
geringen Fluchtigkeit und hohen Polaritat ist eine Derivatisierung vor der GC-MS-Analyse
unerlasslich.[1][2] Hier werden zwei gangige Derivatisierungsverfahren verglichen: die
Silylierung und die Veresterung.

Die Silylierung, typischerweise unter Verwendung von N,O-bis(trimethylsilyltrifluoracetamid
(BSTFA), bietet oft niedrigere Nachweisgrenzen und eine héhere Reproduzierbarkeit, was sie
zur Methode der Wabhl fir Proben mit geringen Konzentrationen macht.[1][3][4] Die
Veresterung, beispielsweise mit Bortrifluorid (BF3) in einem Alkohol, ist eine weitere robuste
Methode.[3][5] Das hier beschriebene Protokoll deckt die Probenvorbereitung, die
Derivatisierungsschritte flr beide Methoden und die optimierten GC-MS-Parameter flr die
Trennung und Detektion der Dicarbonséure-Derivate ab.

Experimentelle Protokolle
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Die folgende Methodik beschreibt die detaillierten Schritte zur Extraktion, Derivatisierung und
Analyse von Dicarbonsauren aus biologischen Proben.

Probenvorbereitung: Extraktion der Dicarbonsauren

Die effiziente Extraktion von Dicarbonsauren aus der Probenmatrix ist ein kritischer erster
Schritt.

Bendtigte Materialien:

» Biologische Probe (z.B. Plasma, Urin, Zellkulturiberstand)
o Eiskaltes Acetonitril

o Ethylacetat (angesauert)

o Methyl-tert-butylether (MTBE)

e Zentrifuge

o Rotationsverdampfer oder Stickstoff-Evaporator

Protokoll:

o Proteinfallung: Zur Probe das funffache Volumen an eiskaltem Acetonitril geben, um Proteine
auszufallen.

e Inkubation und Zentrifugation: Die Mischung fur 15 Minuten bei 4°C und 14.000 U/min
zentrifugieren.

 Extraktion: Den Uberstand in ein sauberes Rohrchen lberfiihren. Die Dicarbonsauren mit
einem geeigneten organischen Losungsmittel wie angesauertem Ethylacetat oder MTBE
extrahieren.[6]

e Einengung: Die organische Phase abtrennen und unter einem leichten Stickstoffstrom oder
mittels Rotationsverdampfer zur Trockne eindampfen. Der trockene Ruckstand enthalt die
extrahierten Dicarbonsauren und ist bereit fur die Derivatisierung.
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Derivatisierung

Die Umwandlung der polaren Carbonsauregruppen in flichtige Ester oder Silylether ist fur die
GC-Analyse notwendig.

Diese Methode flihrt zur Bildung von Trimethylsilylestern.

Bendtigte Materialien:

e N,O-bis(trimethylsilyltrifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

o Pyridin oder Acetonitril (wasserfrei)

» Heizblock oder Wasserbad

Protokoll:

o Den getrockneten Probenextrakt in 100 uL wasserfreiem Pyridin oder Acetonitril |dsen.
e 30 UL BSTFA (+ 1% TMCS) hinzufiugen.[7]

o Das Reaktionsgefal fest verschliel3en und fir 90 Minuten bei 70°C inkubieren, um die
Carbonsauren in ihre silylierten Analoga umzuwandeln.[1][7]

e Die Probe vor der Injektion in den GC-MS auf Raumtemperatur abkihlen lassen.
Diese Methode flihrt zur Bildung von Butylestern.

Bendétigte Materialien:

e 14% Bortrifluorid (BF3) in Butanol

e Heizblock oder Wasserbad

Protokoll:

e Den getrockneten Probenextrakt in 100 yuL Butanol l6sen.

e 50 pL der 14%igen BF3/Butanol-L6sung hinzuftigen.
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o Das Reaktionsgefal’ fest verschliel3en und fiir 20 Minuten bei 100°C erhitzen.

¢ Nach dem Abkihlen auf Raumtemperatur 100 pL Reinstwasser und 200 uL Hexan
hinzufuigen und kraftig mischen.

e Die obere organische Phase, die die Butylester-Derivate enthalt, fir die GC-MS-Analyse in
ein Injektionsflaschchen dberfihren.

GC-MS-Analyse

Gerateparameter:

o Gaschromatograph: Agilent 6890 GC oder vergleichbar

o Massenspektrometer: Agilent 5973 MS oder vergleichbar

e Saule: HP-5MS (5% Phenyl-methylpolysiloxan), 30 m x 0.25 mm ID, 0.25 um Filmdicke[1]
o Tragergas: Helium mit einer konstanten Flussrate von 1 ml/min

 Injektor: Splitless-Modus, Temperatur 280°C

o Ofenprogramm:

[¢]

Anfangstemperatur: 60°C, 2 Minuten halten

[e]

Rampe 1: Anstieg um 10°C/min auf 150°C

o

Rampe 2: Anstieg um 5°C/min auf 250°C

[¢]

Rampe 3: Anstieg um 20°C/min auf 300°C, 5 Minuten halten
e MS-Parameter:

o Transfer-Line-Temperatur: 280°C

o lonenquellentemperatur: 230°C

o lonisationsenergie: 70 eV
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o Scan-Modus: Full Scan (m/z 50-650) fur die qualitative Analyse und Selected lon
Monitoring (SIM) fur die quantitative Analyse zur Erh6hung der Empfindlichkeit.[1][5]

Datenprasentation

Die quantitative Analyse von Dicarbonséauren erfordert die Erstellung von Kalibrierkurven mit
internen Standards. Die folgende Tabelle fasst typische Ergebnisse fur die Analyse von C3-C9
Dicarbonsauren nach Silylierung mit BSTFA zusammen.

Charakteristis .
Nachweisgren

. . Retentionszeit che lonen Reproduzierba

Dicarbonsaure ] ] ze (LOD) ]

(min) (m/z) im SIM- rkeit (RSD%)

(ng/m?)
Modus

Malonséure (C3) ~10.5 147, 219, 234 <2 <10
Bernsteinsaure

~12.2 147, 247, 262 <2 <10
(C4)
Glutarsaure (C5) ~14.1 147, 261, 276 <2 <10
Adipinsaure (C6) ~15.8 147, 275, 290 <2 <10
Pimelinsaure

~17.4 147, 289, 304 <2 <10
(C7)
Suberinsaure

~18.9 147, 303, 318 <2 <10
(C8)
Azelainsaure

~20.3 147, 317, 332 <2 <10

(C9)

Anmerkung: Die Retentionszeiten und lonen kdnnen je nach verwendetem GC-MS-System
und den genauen chromatographischen Bedingungen leicht variieren. Die Daten zu LOD und
RSD basieren auf der Analyse von Luftproben und zeigen die hohe Empfindlichkeit der BSTFA-
Methode.[1][3][4]

Visualisierungen
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Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die
Derivatisierungsreaktionen.

Probenvorbereitung Analyse

GC-MS Analyse
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Quantifizierung & Identifizierung
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d
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Abbildung 1: Allgemeiner Arbeitsablauf fir die GC-MS-Analyse von Dicarbonsauren.
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Abbildung 2: Chemische Derivatisierungswege fir Dicarbonsauren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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